molecular formula C19H26N8S B6507700 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea CAS No. 898623-32-0

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea

Cat. No.: B6507700
CAS No.: 898623-32-0
M. Wt: 398.5 g/mol
InChI Key: NOTNBXTWIJNTQR-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at positions 4 and 6. The amino group at position 2 is linked to a thiourea moiety, which is further substituted with a 4-methylphenyl group. Its synthesis likely follows a stepwise nucleophilic substitution protocol, as described for analogous triazine-thiourea derivatives (e.g., reacting di-substituted triazines with thiourea under basic conditions) .

Properties

IUPAC Name

1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8S/c1-14-6-8-15(9-7-14)20-19(28)25-24-16-21-17(26-10-2-3-11-26)23-18(22-16)27-12-4-5-13-27/h6-9H,2-5,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNBXTWIJNTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea involves multiple steps. Typically, the process begins with the formation of the triazine ring, followed by the introduction of the pyrrolidinyl groups and the thiourea moiety. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by utilizing high-efficiency reactors and advanced purification techniques. These methods ensure a consistent product quality and minimize by-products. Industrial production also involves rigorous quality control measures to meet the high standards required for its various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: Where the thiourea moiety can be oxidized to form sulfenic or sulfinic acids.

  • Reduction: This compound can be reduced under specific conditions to form amines and related structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions are typically controlled to optimize the yield and selectivity of the desired products.

Major Products

Major products from these reactions often include derivatives with modified functional groups, which can be further utilized in various research and industrial applications.

Scientific Research Applications

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea finds extensive applications in:

  • Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: Plays a role in the development of bioactive molecules and potential therapeutic agents.

  • Medicine: Investigated for its potential use in drug design, particularly due to its unique structural features.

  • Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazinyl and thiourea groups facilitate binding to these targets, thereby influencing various biological pathways. This interaction can result in either inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core
Compound Name Substituents (Positions 4,6) Thiourea/Urea Modification Key Properties/Applications Reference
Target Compound Pyrrolidin-1-yl 1-(4-methylphenyl)thiourea Potential enzyme inhibition; solubility from pyrrolidine groups
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea (Compound 12) Morpholin-4-yl 1-(4-methylphenyl)urea Lower reactivity (urea vs. thiourea); 33% synthetic yield
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea Trifluoromethylphenyl Cyclohexyl-pyrrolidinyl thiourea High lipophilicity (CF3 groups); commercial availability
4-(4-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (V3-a) 4-Chlorophenylamino Morpholinone-phenylamino Antibacterial/antifungal activity (e.g., V3-f, V3-h in same study)

Key Observations :

  • Pyrrolidine vs. Morpholine : Pyrrolidine (5-membered ring) enhances solubility compared to morpholine (6-membered, oxygen-containing), which may improve bioavailability in biological systems .
  • Thiourea vs.
  • Aromatic Substituents : 4-Methylphenyl (target) offers moderate hydrophobicity, whereas 4-chlorophenyl (V3-a) increases electronegativity, enhancing antimicrobial activity .

Biological Activity

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H25N6SC_{19}H_{25}N_6S and molecular weight of approximately 388.9 g/mol. The structure features a thiourea moiety, which is known for its significant biological activities, including antimicrobial and anticancer properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For instance:

  • Inhibition of Cell Proliferation : Research indicates that thiourea derivatives can inhibit the growth of various cancer cell lines, with IC50 values ranging from 1.50 µM to 20 µM against leukemia, pancreatic, prostate, and breast cancer cells .
  • Mechanism of Action : The compound may interfere with angiogenesis and induce apoptosis in cancer cells through specific molecular interactions .

2. Antimicrobial Activity

Thioureas are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • Activity Against Pathogens : The compound's structure allows it to form hydrogen bonds with bacterial enzymes or receptors, thereby inhibiting their function .
  • Minimum Inhibitory Concentration (MIC) : Various thiourea derivatives have demonstrated MIC values as low as 31.25 µg/mL against pathogenic bacteria .

3. Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound has been studied for other biological activities:

  • Antioxidant Activity : Thioureas exhibit significant antioxidant properties, which may contribute to their overall therapeutic potential. Some derivatives have shown IC50 values for free radical scavenging as low as 52 µg/mL .
  • Anti-inflammatory Effects : Preliminary studies suggest that this class of compounds may possess anti-inflammatory properties, although further research is needed to elucidate these effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiourea group can form stable complexes with target enzymes or receptors through hydrogen bonding and hydrophobic interactions .
  • Signal Pathway Modulation : By influencing key signaling pathways involved in cell growth and survival, this compound can alter the behavior of cancer cells and pathogens .

Research Findings and Case Studies

Study TypeFindings
AnticancerIC50 values for various cancer cell lines ranged from 1.50 µM to 20 µM; significant inhibition of proliferation observed.
AntimicrobialEffective against multiple bacterial strains; MIC values as low as 31.25 µg/mL reported for certain derivatives.
AntioxidantDemonstrated strong reducing potential against ABTS free radicals with IC50 values around 52 µg/mL.
Anti-inflammatoryIndications of anti-inflammatory effects; requires further investigation for confirmation.

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